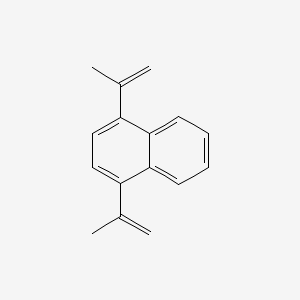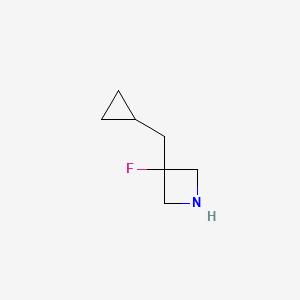
3-(Cyclopropylmethyl)-3-fluoro-azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethyl)-3-fluoro-azetidine is a synthetic organic compound characterized by the presence of a cyclopropylmethyl group and a fluorine atom attached to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-3-fluoro-azetidine typically involves the cyclopropanation of suitable precursors followed by fluorination and azetidine ring formation. One common method includes the use of cyclopropylmethyl halides, which undergo nucleophilic substitution reactions with azetidine derivatives in the presence of a fluorinating agent. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production processes.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Cyclopropylmethyl)-3-fluoro-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or fluorine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted azetidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethyl)-3-fluoro-azetidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethyl)-3-fluoro-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The strained azetidine ring and the presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(Cyclopropylmethyl)-azetidine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluoro-azetidine:
Cyclopropylmethyl-azetidine: Similar structure but without the fluorine atom, leading to variations in chemical behavior and biological effects.
Uniqueness: 3-(Cyclopropylmethyl)-3-fluoro-azetidine is unique due to the combined presence of the cyclopropylmethyl group and the fluorine atom, which imparts distinct chemical reactivity and potential biological activity. The strained azetidine ring further enhances its uniqueness, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H12FN |
|---|---|
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
3-(cyclopropylmethyl)-3-fluoroazetidine |
InChI |
InChI=1S/C7H12FN/c8-7(4-9-5-7)3-6-1-2-6/h6,9H,1-5H2 |
InChI-Schlüssel |
GMEYNNZZKCLNPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2(CNC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


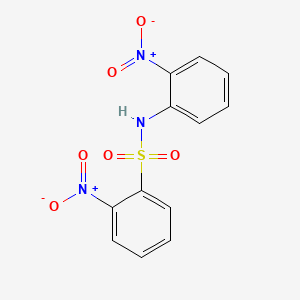
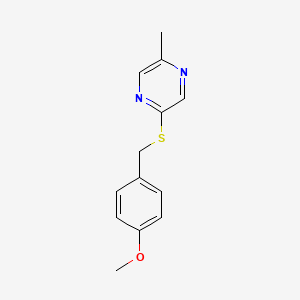
![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)
![(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B15203203.png)
![5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione](/img/structure/B15203215.png)
![4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline](/img/structure/B15203221.png)
![5-(tert-Butyl) 3-methyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B15203229.png)
![2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B15203237.png)

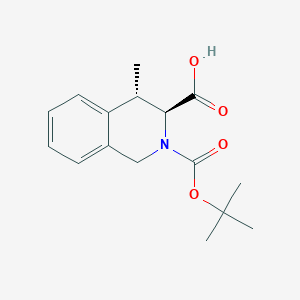
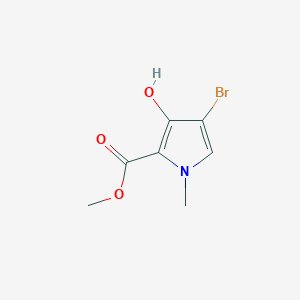
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide](/img/structure/B15203264.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B15203270.png)
